Quorum Sensing Inhibition: Bioisosteric Replacement of Pyridine-N-oxide in P. aeruginosa
The compound demonstrates comparable potency to the established quorum sensing inhibitor 4NPO in a P. aeruginosa model. Compound 1, which is the target compound, exhibits an IC₅₀ of 35 ± 1.12 μM, which is statistically equivalent to the IC₅₀ of 33 ± 1.12 μM for the comparator 4NPO . This validates its function as a bioisosteric replacement for the pyridine-N-oxide moiety, a property not shared by other common halogenated analogs like the trifluoromethyl variant.
| Evidence Dimension | Quorum Sensing Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 35 ± 1.12 μM |
| Comparator Or Baseline | Quorum Sensing Inhibitor 4NPO (pyridine-N-oxide): 33 ± 1.12 μM |
| Quantified Difference | No significant difference (activity retained) |
| Conditions | Quorum sensing system in Pseudomonas aeruginosa (specific strain not detailed in abstract). |
Why This Matters
This evidence directly supports the selection of this compound over non-difluoromethyl analogs for medicinal chemistry programs targeting quorum sensing, as it successfully mimics the biologically relevant pyridine-N-oxide functionality.
